3-Amino-4-bromothiophene-2-carboxamide
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Description
3-Amino-4-bromothiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of research due to its unique properties. It is a useful chemical compound with a variety of research applications .
Synthesis Analysis
The synthesis of similar compounds often involves a nucleophilic cyclization strategy . For instance, lactams and ene-imines can be accessed in a few steps from a common precursor, and these moieties are further elaborated to directly provide pyrroles or pyridines .Molecular Structure Analysis
The molecular formula of 3-Amino-4-bromothiophene-2-carboxamide is C5H5BrN2OS . The molecular weight is 221.08 g/mol. The InChI code is 1S/C5H4BrNO2S/c6-2-1-10-4 (3 (2)7)5 (8)9/h1H,7H2, (H,8,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-bromothiophene-2-carboxamide include a melting point of 77-78°C and a predicted boiling point of 304.0±27.0 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Application : It serves as a coupling partner to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules. Researchers utilize this reaction to create diverse heterocycles and functionalized compounds .
- Application : By accessing the ene-imine motif, this compound contributes to the synthesis of various heterocycles, including thienopyrroles and thienopyridines. These heterocyclic structures find applications in drug discovery and materials science .
- Application : Through a few synthetic steps, this compound enables the formation of lactams and ene-imines. These intermediates can be further elaborated to directly yield pyrroles or pyridines, expanding the toolbox for heterocycle synthesis .
- Application : It has been employed in coupling reactions with resin-bound peptides, aiding in the construction of peptide libraries and drug-like molecules. The Stille cross-coupling conditions facilitate efficient peptide modifications .
- Application : Medicinal chemists explore its reactivity for designing novel drug candidates. By incorporating this building block, researchers can fine-tune molecular properties and enhance bioactivity .
- Application : Its incorporation into polymer frameworks or supramolecular assemblies can lead to materials with tailored electronic, optical, or mechanical properties. These materials find use in sensors, organic electronics, and coatings .
Stille Cross-Coupling Reactions
Building Block for Heterocycles
Nucleophilic Cyclization Strategy
Peptide Chemistry
Organic Synthesis and Medicinal Chemistry
Materials Science and Functional Materials
properties
IUPAC Name |
3-amino-4-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-2-1-10-4(3(2)7)5(8)9/h1H,7H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUCRGJFNARQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromothiophene-2-carboxamide |
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